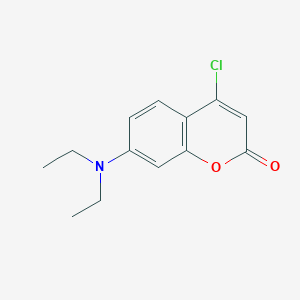![molecular formula C6H7Cl2N3S B182961 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole CAS No. 118124-76-8](/img/structure/B182961.png)
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole is a compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a dichlorocyclopropyl group attached to the triazole ring via a thioether linkage. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2,2-dichlorocyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichlorocyclopropyl group using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated triazole derivatives.
Substitution: Alkylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The dichlorocyclopropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thioether linkage provides additional binding interactions with target proteins, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-Methyl-1H-1,2,4-triazole: A methylated derivative with similar biological activities.
1H-1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Uniqueness
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole is unique due to the presence of the dichlorocyclopropyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
118124-76-8 |
|---|---|
Molekularformel |
C6H7Cl2N3S |
Molekulargewicht |
224.11 g/mol |
IUPAC-Name |
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3S/c7-6(8)1-4(6)2-12-5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
InChI-Schlüssel |
PYPBYLSMSOWIFU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
Kanonische SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
Löslichkeit |
19.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)



![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
![Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate](/img/structure/B182894.png)
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)


